[(2,5-Dimethoxyphenyl)methyl](propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxyphenyl)methylamine hydrochloride is a chemical compound belonging to the class of phenethylamine derivatives. It was first synthesized in the 1960s by the American chemist Alexander Shulgin. This compound gained popularity as a hallucinogenic drug during the counterculture movement of the 1960s.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dimethoxyphenyl)methylamine hydrochloride typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine. The final step involves the alkylation of 2,5-dimethoxyphenethylamine with propyl bromide in the presence of a base like potassium carbonate to form (2,5-Dimethoxyphenyl)methylamine. The hydrochloride salt is obtained by treating the amine with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: (2,5-Dimethoxyphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
(2,5-Dimethoxyphenyl)methylamine hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various phenethylamine derivatives.
Biology: Studied for its effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects and psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxyphenyl)methylamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and hallucinations. The compound also affects other neurotransmitter systems, including dopamine and norepinephrine pathways .
Comparison with Similar Compounds
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-bromoamphetamine (DOB)
- 2,5-Dimethoxy-4-methylamphetamine (DOM)
Comparison: (2,5-Dimethoxyphenyl)methylamine hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which influences its receptor binding affinity and psychoactive effects. Compared to similar compounds, it has a distinct pharmacological profile and duration of action .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3;/h5-6,8,13H,4,7,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQNXEYTGUEQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)OC)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.